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molecular formula C8H15NO2 B3126753 1-(2-Methoxyethyl)piperidin-4-one CAS No. 33771-04-9

1-(2-Methoxyethyl)piperidin-4-one

Cat. No. B3126753
M. Wt: 157.21 g/mol
InChI Key: TZBGCFOBLIWBSM-UHFFFAOYSA-N
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Patent
US08802670B2

Procedure details

To a solution of piperidone (317 mg) and potassium carbonate (530 mg) in acetonitrile at room temperature (20 mL) was added 2-bromoethyl methyl ether (0.48 mL). The reaction mixture was heated at reflux for 16 h, allowed to cool to room temperature and then reduced in vacuo. The residue was then redissolved in dichloromethane (20 mL) and washed with water (20 mL) and brine (20 mL), dried (MgSO4) and reduced in vacuo to give 1-(2-methoxy-ethyl)-piperidin-4-one as colourless oil (171 mg).
Quantity
317 mg
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=O.C(=O)([O-])[O-:9].[K+].[K+].[CH3:14][O:15][CH2:16][CH2:17]Br>C(#N)C.ClCCl>[CH3:14][O:15][CH2:16][CH2:17][N:1]1[CH2:6][CH2:5][C:4](=[O:9])[CH2:3][CH2:2]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
317 mg
Type
reactant
Smiles
N1C(CCCC1)=O
Name
Quantity
530 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.48 mL
Type
reactant
Smiles
COCCBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
WASH
Type
WASH
Details
washed with water (20 mL) and brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
COCCN1CCC(CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 171 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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